molecular formula C17H25N3O3 B15120579 1-(2-Methoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea

1-(2-Methoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea

Cat. No.: B15120579
M. Wt: 319.4 g/mol
InChI Key: ZFDOATAQSBLZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea is a synthetic organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a methoxyphenyl group, a pyrrolidinyl group, and an oxanyl group, makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-methoxyaniline with isocyanate to form the urea linkage. The pyrrolidinyl and oxanyl groups are then introduced through subsequent reactions involving appropriate reagents and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the urea linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The pyrrolidinyl and oxanyl groups may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea
  • 1-(2-Methoxyphenyl)-3-[1-(tetrahydrofuran-4-yl)pyrrolidin-3-yl]urea
  • 1-(2-Methoxyphenyl)-3-[1-(oxan-4-yl)piperidin-3-yl]urea

Uniqueness

1-(2-Methoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the pyrrolidinyl and oxanyl groups contribute to its structural stability and binding interactions.

Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea

InChI

InChI=1S/C17H25N3O3/c1-22-16-5-3-2-4-15(16)19-17(21)18-13-6-9-20(12-13)14-7-10-23-11-8-14/h2-5,13-14H,6-12H2,1H3,(H2,18,19,21)

InChI Key

ZFDOATAQSBLZDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2CCN(C2)C3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.